molecular formula C12H11FN2 B13181171 2-Amino-6-(4-fluoro-2-methylphenyl)pyridine CAS No. 882014-54-2

2-Amino-6-(4-fluoro-2-methylphenyl)pyridine

Cat. No.: B13181171
CAS No.: 882014-54-2
M. Wt: 202.23 g/mol
InChI Key: RFWLUBUKHBNIOC-UHFFFAOYSA-N
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Description

2-Amino-6-(4-fluoro-2-methylphenyl)pyridine is a fluorinated pyridine derivative with the molecular formula C12H11FN2. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both an amino group and a fluorinated aromatic ring.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(4-fluoro-2-methylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

2-Amino-6-(4-fluoro-2-methylphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-fluoro-2-methylphenyl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 2-Amino-5-fluoropyridine
  • 2-Amino-4-fluoropyridine
  • 2-Amino-3-fluoropyridine

Comparison: Compared to these similar compounds, 2-Amino-6-(4-fluoro-2-methylphenyl)pyridine is unique due to the presence of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The specific positioning of the fluorine atom also contributes to its distinct properties .

Properties

CAS No.

882014-54-2

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

6-(4-fluoro-2-methylphenyl)pyridin-2-amine

InChI

InChI=1S/C12H11FN2/c1-8-7-9(13)5-6-10(8)11-3-2-4-12(14)15-11/h2-7H,1H3,(H2,14,15)

InChI Key

RFWLUBUKHBNIOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=NC(=CC=C2)N

Origin of Product

United States

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